1-Piperazineethanol, 4-(3-aminopropyl)-
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Overview
Description
The compound "1-Piperazineethanol, 4-(3-aminopropyl)-" is a derivative of piperazine, a chemical structure that is widely utilized in pharmaceutical research due to its versatility and biological activity. Piperazine derivatives have been explored for various applications, including the synthesis of complex organic molecules and as potential therapeutic agents. For instance, piperazine has been used as a catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives, which are of pharmaceutical interest . Additionally, the 1,4-bis(3-aminopropyl)piperazine skeleton has been instrumental in the discovery of classical chloroquine-like antimalarials and the identification of new antimalarial targets .
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps and varying yields. In one study, a 1,4-piperazine-2,5-dione derivative was synthesized over six steps with a 23% yield from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate . The process of synthesizing piperazine derivatives is crucial as it impacts the availability and purity of the compounds for further research and potential pharmaceutical applications.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by their ability to form polymorphic crystalline forms, as evidenced by single-crystal X-ray analysis . These polymorphs can exhibit different hydrogen-bonding networks, which are significant for the compound's physical properties and biological activity. Understanding the molecular structure is essential for predicting the behavior of these compounds in various environments, including biological systems.
Chemical Reactions Analysis
Piperazine acts as an excellent catalyst in chemical reactions, such as the synthesis of functionalized 2-amino-3-cyano-4H-pyrans in aqueous media . The catalytic properties of piperazine contribute to the efficiency of the synthesis process, offering simple procedures, short reaction times, and high yields. The ability of piperazine to catalyze reactions on a larger scale is also noteworthy, as it enhances the practicality of its use in industrial applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and the conditions under which they are synthesized. For example, the crystallization process can lead to different polymorphic forms, which may have distinct physical properties . Additionally, the solubility of these compounds in various solvents and their association constants, as determined by nuclear magnetic resonance spectroscopy, are important parameters that affect their chemical behavior and potential use in drug development .
Scientific Research Applications
Antibacterial Activity
- A Schiff base synthesized from 1,4-bis(3-aminopropyl)piperazine showed antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (Xu et al., 2012).
- Another Schiff base variant demonstrated similar antibacterial properties (Xu Rui-bo, 2011).
- Bis-Schiff bases containing a piperazine ring were prepared and showed good antibacterial activity against common bacterial strains (R. Xu et al., 2018).
Antimalarial and Antiplasmodial Activity
- 1,4-bis(3-aminopropyl)piperazine derivatives were evaluated for their anti-malarial properties, with some showing promising results (R. Deprez-Poulain & P. Melnyk, 2005).
- Specific derivatives were found effective against Plasmodium falciparum strains and could aid in cloning protein disulfide isomerase homologue from P. falciparum (Isabelle Florenta et al., 2000).
Material Science and Chemical Synthesis
- Lanthanide oxalatophosphates templated with 1,4-bis(3-aminopropyl)piperazine have been synthesized, demonstrating unique 3D honeycomb structures and various physical properties (Chih‐Min Wang et al., 2009).
- Studies on compounds involving 1,4-bis(3-aminopropyl)piperazine have contributed to understanding the structural properties and synthesis methods of novel chemical compounds (N. Z. Akopyan et al., 2013).
Biomedical Research
- Its derivatives have been explored for neuroleptic activity and dopamine-uptake inhibition, showing potential in neurological and psychiatric therapy (Böge Kp, 1983).
- Complex formation studies with 1,4-bis(3-aminopropyl)-piperazine offer insights into biorelevant ligand interactions, which are crucial in drug design and biochemistry (A. El-Sherif et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-[4-(3-aminopropyl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O/c10-2-1-3-11-4-6-12(7-5-11)8-9-13/h13H,1-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQVEASFNMRTBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973694 |
Source
|
Record name | 2-[4-(3-Aminopropyl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazineethanol, 4-(3-aminopropyl)- | |
CAS RN |
58110-73-9 |
Source
|
Record name | NSC80665 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80665 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[4-(3-Aminopropyl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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